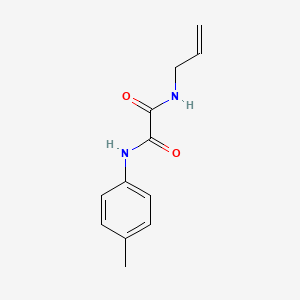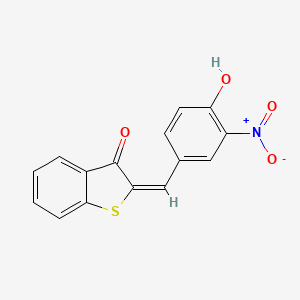
N-allyl-N'-(4-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-(4-methylphenyl)ethanediamide (AMPA) is a compound that has gained significant attention in scientific research. It is a derivative of ethylenediamine and is used as a ligand in metal ion coordination chemistry. AMPA has also been studied for its biological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-allyl-N'-(4-methylphenyl)ethanediamide is not fully understood. It is believed to exert its biological effects by chelating metal ions and reducing oxidative stress. N-allyl-N'-(4-methylphenyl)ethanediamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-allyl-N'-(4-methylphenyl)ethanediamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. N-allyl-N'-(4-methylphenyl)ethanediamide has also been shown to induce apoptosis, which is the programmed cell death of damaged or abnormal cells. Furthermore, N-allyl-N'-(4-methylphenyl)ethanediamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-N'-(4-methylphenyl)ethanediamide in lab experiments is its ability to chelate metal ions, which makes it a potential candidate for the treatment of metal ion-related diseases. Another advantage of using N-allyl-N'-(4-methylphenyl)ethanediamide is its ability to reduce oxidative stress and inflammation, which are involved in a range of diseases. However, one limitation of using N-allyl-N'-(4-methylphenyl)ethanediamide is its potential toxicity, which needs to be carefully evaluated in future studies.
Future Directions
There are several future directions for the study of N-allyl-N'-(4-methylphenyl)ethanediamide. One direction is to investigate the potential therapeutic applications of N-allyl-N'-(4-methylphenyl)ethanediamide in metal ion-related diseases such as Wilson's disease and Alzheimer's disease. Another direction is to investigate the potential use of N-allyl-N'-(4-methylphenyl)ethanediamide in cancer therapy. Furthermore, future studies should evaluate the safety and toxicity of N-allyl-N'-(4-methylphenyl)ethanediamide in animal models and human clinical trials.
Synthesis Methods
N-allyl-N'-(4-methylphenyl)ethanediamide can be synthesized by reacting 4-methylbenzaldehyde with allylamine in the presence of a catalyst such as sodium methoxide. This reaction yields N-allyl-4-methylbenzamide, which is then treated with ethylenediamine to obtain N-allyl-N'-(4-methylphenyl)ethanediamide. The purity of N-allyl-N'-(4-methylphenyl)ethanediamide can be improved by recrystallization from ethanol.
Scientific Research Applications
N-allyl-N'-(4-methylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. N-allyl-N'-(4-methylphenyl)ethanediamide has also been studied for its ability to chelate metal ions, which makes it a potential candidate for the treatment of metal ion-related diseases such as Wilson's disease and Alzheimer's disease.
properties
IUPAC Name |
N'-(4-methylphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-8-13-11(15)12(16)14-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAVTRIRJAQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B5184296.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5184320.png)
![6-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5184323.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)

![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)